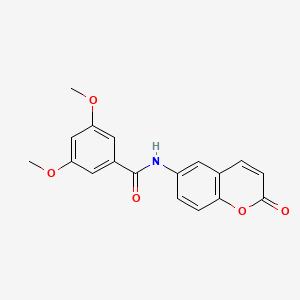
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide, also known as AMPK activator 991, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of pyrimidines and has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.
Mecanismo De Acción
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activates N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide by binding to the β subunit of the enzyme and inducing a conformational change that enhances AMP binding and allosteric activation. This activation of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide leads to the activation of various downstream signaling pathways that regulate cellular energy homeostasis, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, improvement of insulin sensitivity, and reduction of inflammation. In animal models, this compound has been shown to reduce tumor growth, improve glucose tolerance, and reduce inflammation in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has several advantages for lab experiments, including its high potency and specificity for N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activation. However, this compound has some limitations, including its relatively low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative diseases and metabolic disorders. Another direction is to develop more potent and selective N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activators based on the structure of N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to develop more effective delivery methods for in vivo applications.
In conclusion, N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide is a promising compound for its potential therapeutic applications in various diseases. Its ability to activate N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide and regulate cellular energy homeostasis makes it an attractive target for drug development. Further research is needed to fully understand the mechanism of action and potential off-target effects of this compound, as well as to develop more effective delivery methods for in vivo applications.
Métodos De Síntesis
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide can be synthesized by various methods, including the reaction of 2-methyl-4,6-diphenylpyrimidine-5-carboxylic acid with acetic anhydride and benzoyl chloride. The synthesis method involves multiple steps and requires high purity reagents to ensure the quality of the final product.
Aplicaciones Científicas De Investigación
N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been shown to activate N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide, which is a key regulator of cellular energy homeostasis and has been implicated in the pathogenesis of various diseases. N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide activation by N-(5-acetyl-2-methyl-6-phenyl-4-pyrimidinyl)benzamide has been shown to inhibit cancer cell growth, improve insulin sensitivity, and reduce inflammation in various animal models.
Propiedades
IUPAC Name |
N-(5-acetyl-2-methyl-6-phenylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13(24)17-18(15-9-5-3-6-10-15)21-14(2)22-19(17)23-20(25)16-11-7-4-8-12-16/h3-12H,1-2H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIOIYSXYUSZCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)NC(=O)C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)

![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)


![N-phenyl-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5868086.png)
![4-chloro-1,3-dimethyl-N'-[2-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5868094.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)


![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)